molecular formula C7H4BF6K B060854 Potassium 4-(trifluoromethyl)phenyltrifluoroborate CAS No. 166328-08-1

Potassium 4-(trifluoromethyl)phenyltrifluoroborate

Cat. No. B060854
CAS RN: 166328-08-1
M. Wt: 252.01 g/mol
InChI Key: KVDSXGFQLXKOID-UHFFFAOYSA-N
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Description

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a reactant in the Suzuki-Miyaura Cross-Coupling of Aryl Imidazolylsulfonates in water . It is also a reactant in cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle .


Synthesis Analysis

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is employed in the synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons Olefination . It is also used in Suzuki Cross-Coupling reactions .


Molecular Structure Analysis

The molecular formula of Potassium 4-(trifluoromethyl)phenyltrifluoroborate is C7H4BF6K . The InChI string is InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 . The Canonical SMILES string is B-C(F)(F)F)(F)(F)F.[K+] .


Chemical Reactions Analysis

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a reactant in the Suzuki-Miyaura Cross-Coupling of Aryl Imidazolylsulfonates in water . It is also a reactant in cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle .


Physical And Chemical Properties Analysis

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a solid with a molecular weight of 252.01 g/mol . It is slightly soluble in water .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

This compound is used as a reactant in Suzuki Cross-Coupling reactions . In these reactions, organotrifluoroborates are used as potent boronic acid surrogates . This application is particularly useful in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials .

Cross-Coupling with Organic Chlorides

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is used as a reactant in cross-coupling reactions with organic chlorides . This reaction is catalyzed by an oxime-derived palladacycle . The product of this reaction can be used in various fields, including medicinal chemistry and materials science .

Synthesis of Aryl Imidazolylsulfonates

This compound is used as a reactant in the synthesis of aryl imidazolylsulfonates . These compounds have applications in medicinal chemistry, particularly in the development of new pharmaceuticals .

High Air and Moisture Stability

Due to its high air and moisture stability, this compound is often used in reactions that require stable conditions . This makes it a valuable tool in various chemical syntheses .

Solubility in Water

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is slightly soluble in water . This property allows it to be used in aqueous media, expanding its range of applications .

Incompatibility with Strong Oxidizing Agents

This compound is incompatible with strong oxidizing agents . This property can be leveraged in reactions where the presence of such agents would be detrimental .

Mechanism of Action

Target of Action

Potassium 4-(trifluoromethyl)phenyltrifluoroborate, also known as Potassium trifluoro(4-(trifluoromethyl)phenyl)borate, is primarily used as a reactant in the Suzuki-Miyaura Cross-Coupling . The primary targets of this compound are organic chlorides in aqueous media .

Mode of Action

The compound interacts with its targets (organic chlorides) in a cross-coupling reaction . This reaction is catalyzed by an oxime-derived palladacycle . The trifluoroborate group of the compound provides a stable, yet reactive, boron species that can undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Biochemical Pathways

The main biochemical pathway involved is the Suzuki-Miyaura Cross-Coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize biaryl compounds, which are common motifs in organic chemistry and especially in pharmaceuticals .

Pharmacokinetics

It’s worth noting that the compound has high air and moisture stability , which can impact its handling and storage.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura Cross-Coupling reaction . This allows for the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It has high air and moisture stability , making it suitable for use in various laboratory environments. It should be stored in cool, dry conditions in well-sealed containers to prevent degradation .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDSXGFQLXKOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF6K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635556
Record name Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166328-08-1
Record name Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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